1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea
Description
This compound features a benzo[c][1,2,5]thiadiazole core fused with a benzene ring and modified by 1,3-dimethyl and 2,2-dioxido (sulfone) substituents. The urea moiety (-NHCONH-) at position 5 of the thiadiazole system introduces hydrogen-bonding capabilities, which may influence both physicochemical properties and biological interactions. The 3-phenylpropyl chain adds lipophilicity, likely improving membrane permeability.
Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21-16-11-10-15(13-17(16)22(2)26(21,24)25)20-18(23)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJGWJIUAOQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related 1,3,4-thiadiazole and fused heterocyclic systems to highlight key differences in substituents, synthesis, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Structural Complexity :
- The target compound’s fused benzo[c]thiadiazole system distinguishes it from simpler 1,3,4-thiadiazoles (e.g., ). Fused systems often exhibit enhanced rigidity and electronic effects, which can improve target binding selectivity .
- Unlike triazolo-thiadiazoles (), the target lacks a fused triazole ring but compensates with a urea group, which may offer unique hydrogen-bonding interactions.
This contrasts with chlorophenyl or cyclopropyl substituents in cytotoxic imidazo-thiadiazoles, which prioritize lipophilicity for membrane penetration . The 3-phenylpropyl chain in the target and ’s compound suggests a design focus on balancing lipophilicity and bulkiness, which may influence pharmacokinetics.
Synthesis Pathways :
- Many thiadiazole derivatives (e.g., ) rely on POCl3-mediated condensations to activate carbonyl groups or form heterocyclic rings. The target’s synthesis likely requires distinct steps to introduce the urea and sulfone groups, though specific details are unavailable in the evidence.
The urea moiety in the target may mimic thiosemicarbazide or biguanide pharmacophores, which are known for diverse biological activities .
Research Implications
The compound’s unique combination of sulfone, urea, and fused aromatic systems positions it as a promising candidate for further pharmacological exploration. Comparative studies with analogs suggest:
- Optimization Potential: Modifying the phenylpropyl chain length or substituting the urea group could fine-tune solubility and target affinity.
- Biological Screening : Prioritize assays for antimicrobial, anticancer, or anti-inflammatory activity based on structural parallels to active derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
